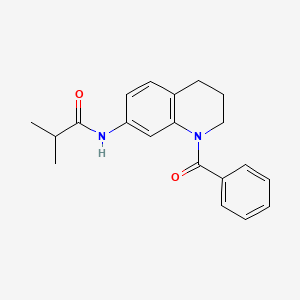![molecular formula C19H22N4OS B6566360 N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide CAS No. 1021255-18-4](/img/structure/B6566360.png)
N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide, also known as N-Methyl-2-Phenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide, is an organic compound that is used in scientific research. It is a derivative of pyrazolo[1,5-a]pyrazin-4-ylsulfanilamide, a non-steroidal anti-inflammatory drug (NSAID) that has been studied for its potential therapeutic applications. N-Methyl-2-Phenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide has been used as a model compound for the development of novel anti-inflammatory agents and has been studied for its potential to modulate the activity of various enzymes and receptors.
作用機序
N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide is believed to modulate the activity of various enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. Additionally, it has been shown to inhibit the activity of the human epidermal growth factor receptor (EGFR), which is involved in cell proliferation and survival. Furthermore, N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide has been shown to inhibit the activity of the serine/threonine kinase Akt, which is involved in various signaling pathways.
Biochemical and Physiological Effects
N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, it has been shown to inhibit the activity of the human epidermal growth factor receptor (EGFR), which is involved in cell proliferation and survival. Furthermore, N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide has been found to inhibit the activity of the serine/threonine kinase Akt, which is involved in various signaling pathways.
実験室実験の利点と制限
N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide has several advantages for lab experiments. It is a relatively stable compound that is easy to synthesize and store. Additionally, it has been found to be non-toxic and non-mutagenic, making it safe to use in laboratory experiments. However, there are some limitations to using N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide in laboratory experiments. For example, it is not soluble in water, which can limit its use in certain experiments. Additionally, it is not as effective at inhibiting the activity of certain enzymes and receptors as other compounds.
将来の方向性
The use of N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide in scientific research has the potential to lead to a number of future directions. For example, further research could be conducted to explore the potential of N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide as a therapeutic agent. Additionally, research could be conducted to explore the potential of N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide as a tool for studying the effects of various drugs on the activity of various enzymes and receptors. Furthermore, research could be conducted to explore the potential of N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide as a tool for studying the effects of various drugs on the expression of certain genes. Finally, research could be conducted to explore the potential of N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide as a tool for studying the effects of various drugs on the activity of various signaling pathways.
合成法
N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide can be synthesized via a series of chemical reactions. The first step involves the reaction of 2-aminobenzamide with 3-methylbutanal to form the amide intermediate. This intermediate is then reacted with 2-phenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide to form the desired product. The reaction is carried out in an inert atmosphere and at temperatures ranging from 0-50°C.
科学的研究の応用
N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide has been used in a variety of scientific research applications. It has been studied for its potential to modulate the activity of various enzymes, such as cyclooxygenase-2 (COX-2). Additionally, it has been used to study the effects of various drugs on the expression of certain receptors, such as the human epidermal growth factor receptor (EGFR). Furthermore, N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide has been used in the study of the effects of various drugs on the activity of various enzymes, such as the serine/threonine kinase Akt.
特性
IUPAC Name |
N-(3-methylbutyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-14(2)8-9-20-18(24)13-25-19-17-12-16(15-6-4-3-5-7-15)22-23(17)11-10-21-19/h3-7,10-12,14H,8-9,13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHMVDRRKCTYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CSC1=NC=CN2C1=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylbutyl)-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6566282.png)
![3-{4-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-dimethyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6566286.png)
![4-tert-butyl-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B6566291.png)

![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide](/img/structure/B6566305.png)

![8-(2-methylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6566324.png)

![2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide](/img/structure/B6566338.png)
![3-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide](/img/structure/B6566339.png)
![N-(3-methylbutyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6566354.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide](/img/structure/B6566359.png)
![1,3-dimethyl-8-[3-(3-methylbutoxy)phenyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6566372.png)
![7-(4-methoxyphenyl)-3-[(3-methylbutyl)sulfanyl]-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B6566380.png)